Product packaging for Azonafide(Cat. No.:)

Azonafide

Cat. No.: B1242303
M. Wt: 318.4 g/mol
InChI Key: CWNBRNSIRVKSDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azonafide is a potent anthracene-based DNA intercalator that belongs to a class of compounds studied for their antitumor properties . Its primary mechanism of action involves intercalating into DNA and inhibiting the enzyme topoisomerase II, a well-established target for anticancer therapies . This dual action disrupts DNA integrity and function, leading to cell death. Preclinical studies have demonstrated that this compound inhibits tumor cell growth at low nanomolar concentrations and is notably not affected by the multidrug resistance (MDR) phenomenon, a common challenge in oncology research . In the NCI-60 human tumor cell lines screen, this compound and its analogues showed sub-nanomolar to picomolar potency across various cancer types, with significant activity observed in models of breast cancer, non-small cell lung cancer, and renal cell carcinoma . Furthermore, its robust cytotoxicity has been leveraged in the development of next-generation Antibody-Drug Conjugates (ADCs), where it serves as a potent payload designed to selectively target and destroy malignant tumor cells while showing reduced toxicity to healthy cells that do not express the target antigen . Due to its well-defined mechanism, ability to circumvent multidrug resistance, and validated efficacy in preclinical models, this compound is a valuable compound for investigating novel cancer therapeutics, particularly for drug-resistant and solid tumors. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O2 B1242303 Azonafide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

15-[2-(dimethylamino)ethyl]-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione

InChI

InChI=1S/C20H18N2O2/c1-21(2)10-11-22-19(23)16-9-5-7-14-12-13-6-3-4-8-15(13)18(17(14)16)20(22)24/h3-9,12H,10-11H2,1-2H3

InChI Key

CWNBRNSIRVKSDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC4=CC=CC=C4C(=C32)C1=O

Synonyms

2-(2'-(dimethylamino)ethyl)-1,2-dihydro-3H-dibenz(de,h)isoquinoline-1,3-dione
azonafide

Origin of Product

United States

Molecular Mechanisms of Action and Cellular Biology

Nucleic Acid Interaction Modalities

Azonafide's primary mode of interaction with nucleic acids involves binding to the DNA double helix. This interaction can manifest in several ways, impacting DNA structure and function.

DNA Intercalation Properties and Ligand-DNA Binding Affinity

This compound is classified as a DNA intercalator. arizona.edurhhz.netingentaconnect.comnih.govresearchgate.net Intercalation involves the insertion of a planar aromatic or heteroaromatic system, such as the anthracene (B1667546) core of this compound, between the base pairs of the DNA double helix. rhhz.net This process distorts the DNA conformation, including decreasing the helical twist and lengthening the DNA molecule. rhhz.net

Studies comparing the intercalative binding of this compound and amonafide (B1665376), a related naphthalimide, to oligonucleotide duplexes using molecular dynamics simulations have shown that this compound complexes are favored in terms of net binding enthalpy. researchgate.netnih.gov The larger chromophore of this compound is suggested to permit greater DNA distortion and wider side-chain swings while maintaining its position within the intercalation site. researchgate.netnih.gov This is consistent with observations of stronger DNA binding for this compound compared to amonafide, as indicated by relative increases in melting transition temperature and tumor inhibition in cell cultures. researchgate.netnih.gov

Formation of DNA Cross-Links and Covalent Adducts

Beyond intercalation, this compound is also described as an alkylating agent, capable of forming DNA cross-links. ontosight.ai These cross-links are aberrant covalent bonds that can occur between two strands of DNA (interstrand cross-links) or within a single strand (intrastrand cross-links). ontosight.ainih.gov The formation of DNA cross-links by this compound is thought to be mediated by its alkylating properties, where it donates an alkyl group to nucleophilic sites on DNA, such as the N7 position of guanine. ontosight.ai

DNA adducts, which are molecules covalently linked to DNA, can interfere with DNA replication and transcription if not repaired. taylorandfrancis.comnih.gov Interstrand cross-links, in particular, are considered highly toxic lesions as they effectively "staple" the two DNA strands together, blocking strand separation required for replication and transcription. nih.govtaylorandfrancis.com Studies have indicated that azonafides can produce DNA damage consistent with DNA/protein crosslinks. arizona.edu

Mechanistic Interference with DNA Replication and Transcription Processes

The interactions of this compound with DNA, including intercalation and cross-link formation, directly interfere with essential DNA metabolic processes such as replication and transcription. ontosight.ainih.gov By distorting the DNA structure and forming covalent adducts, this compound prevents the proper functioning of the enzymatic machinery responsible for synthesizing new DNA strands and transcribing genetic information into RNA. ontosight.aimdpi.com This interference leads to cell cycle arrest, particularly in rapidly dividing cancer cells, and can ultimately trigger programmed cell death (apoptosis). ontosight.ai Studies have shown that azonafides inhibit DNA and RNA synthesis. arizona.edu

Topoisomerase Inhibition and Associated Molecular Pathways

Topoisomerase enzymes play crucial roles in regulating DNA topology, which is essential for processes like replication and transcription. mdpi.comwikipedia.org this compound and its analogues have been investigated for their ability to inhibit these enzymes. arizona.edunih.gov

Topoisomerase II Poisoning Mechanisms of this compound and Select Analogues

A significant aspect of this compound's mechanism of action involves the poisoning of DNA topoisomerase II (Topo II). arizona.edunih.gov Topo II is an enzyme that manages DNA supercoiling and entanglement by creating transient double-strand breaks, passing a DNA segment through the break, and then re-ligating the strands. mdpi.comwikipedia.org Topo II poisons, like some azonafides, stabilize a transient intermediate known as the cleavable complex, which consists of Topo II covalently linked to cleaved DNA strands. mdpi.comwikipedia.orgnih.govnih.gov This stabilization prevents the re-ligation of the DNA breaks, leading to the accumulation of DNA double-strand breaks, which are highly cytotoxic. mdpi.comwikipedia.orgnih.gov

Research on selected this compound analogues has indicated that Topo II poisoning is involved in their mechanism of action. arizona.edu These studies have observed DNA damage consistent with Topo II poisoning, including single-strand breaks, double-strand breaks, and DNA/protein crosslinks. arizona.edu However, the correlation between DNA damage production and cytotoxic potency varied among different analogues, suggesting potentially disparate mechanisms of toxicity. arizona.edu While all studied analogues inhibited the activity of purified Topo II, not all demonstrated Topo II poisoning in intracellular assays, indicating that Topo II poisoning may be a contributing mechanism for some, but possibly not all, this compound analogues. arizona.edu

Ethonafide (B1671618) (6-ethoxythis compound), an anthracene-containing derivative belonging to the this compound series, has been shown to inhibit Topo II activity by stabilizing the enzyme-DNA complex, involving both Topoisomerase IIalpha and -beta. nih.govnih.gov Studies with ethonafide in prostate cancer cell lines demonstrated that a decrease in Topoisomerase IIalpha expression rendered the cells resistant to ethonafide, correlating with decreased DNA damage and increased DNA repair. nih.govresearchgate.net This indicates that ethonafide functions as a Topoisomerase II poison, specifically targeting Topoisomerase IIalpha in this context. nih.govresearchgate.net

Cell Cycle Perturbations

The disruption of DNA structure and function by this compound results in the activation of cell cycle checkpoints, which are critical regulatory mechanisms that ensure the proper progression of the cell cycle. wikipedia.orgnih.gov These checkpoints monitor the integrity of the genome and the cellular environment, halting the cell cycle if damage or unfavorable conditions are detected. wikipedia.orgkhanacademy.org

Research indicates that this compound can induce cell cycle arrest, a state where the cell cycle is paused at a specific phase. This arrest is a protective mechanism allowing time for DNA repair; however, if the damage is irreparable, it can lead to cell death. khanacademy.orgmdpi.com Studies on ethonafide, a derivative belonging to the this compound series, have shown potent G2 cell cycle arrest in human prostate cancer cell lines. nih.gov This suggests that this compound and its analogs can impede the cell's progression from the G2 phase to the mitotic (M) phase, preventing cell division when DNA damage is present. frontiersin.orgmedsci.org

The induction of cell cycle arrest by this compound is linked to the activation of molecular pathways that regulate cell cycle checkpoints. DNA damage, such as that caused by TOPO II poisoning or DNA intercalation, triggers signaling cascades involving key proteins like ATM and ATR. frontiersin.orgastrazeneca.com These proteins, central to the DNA damage response (DDR), activate downstream effectors like Chk1 and Chk2, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) and cyclins that drive cell cycle progression. wikipedia.orgnih.gov For instance, G2/M arrest is often mediated by the inhibition of the CDK1/cyclin B complex. frontiersin.org While specific detailed molecular mechanisms for this compound itself are still being elucidated, its known interaction with DNA and TOPO II strongly implicates the activation of these DDR-mediated cell cycle checkpoints. arizona.eduontosight.ainih.gov

Regulated Cell Death Induction Pathways

This compound's ability to induce DNA damage and disrupt critical cellular processes culminates in the activation of regulated cell death pathways, primarily apoptosis. ontosight.ai

Apoptosis, or programmed cell death, is a highly regulated process characterized by distinct morphological and biochemical changes. ontosight.ai this compound's induction of DNA damage, including single-strand breaks, double-strand breaks, and DNA-protein crosslinks, is a major trigger for apoptosis. arizona.edu The DNA damage response (DDR) pathways, activated by this compound-induced lesions, play a crucial role in deciding the cell's fate – repair or apoptosis. astrazeneca.combraintumor.org If the damage is too extensive to be repaired, the DDR can initiate apoptotic signaling cascades. khanacademy.orgmdpi.com Topoisomerase II poisons, like some this compound analogs, are known to trigger the p53-dependent apoptotic pathway, which can lead to cell cycle arrest or apoptosis depending on the extent of DNA damage and the cell's p53 status. nih.gov The release of cytochrome c from mitochondria is a key event in the intrinsic apoptotic pathway, and some naphthalimide-based DNA intercalators, structurally related to this compound, have been shown to induce apoptosis via mitochondrial pathways. rhhz.net

Beyond apoptosis, research is exploring whether this compound or its derivatives can induce other forms of regulated cell death, such as autophagy and immunogenic cell death (ICD). Some novel naphthalimide derivatives, related to azonafides, have demonstrated pro-autophagic effects on human cancer cells. aacrjournals.org Autophagy is a cellular process involving the degradation and recycling of cellular components, which can act as a survival mechanism or, in some contexts, lead to cell death. researchgate.net

Furthermore, this compound has been investigated in the context of antibody-drug conjugates (ADCs), where it acts as the cytotoxic payload. sciencedaily.comadcreview.commedchemexpress.com Investigations into this compound-based ADCs in microgravity have sought to activate immunogenic cell death within cancer cells. sciencedaily.comadcreview.com ICD is a distinct form of regulated cell death that elicits an adaptive immune response against cancer cells through the release of damage-associated molecular patterns (DAMPs). nih.govnih.govbmbreports.org While the precise mechanisms by which this compound itself might directly induce ICD are still under investigation, its use in ADCs designed to trigger ICD highlights its potential role in stimulating an anti-tumor immune response. sciencedaily.comadcreview.com Studies on novel this compound derivatives have also indicated the induction of different types of non-apoptotic cell death in apoptosis-resistant cancer cell lines. aacrjournals.org

Below is a table summarizing some of the key cellular effects and proposed mechanisms of this compound and its related compounds:

Cellular ProcessObserved EffectProposed Mechanism(s)Relevant Section
Cell Cycle ProgressionInduction of cell cycle arrestDNA damage leading to checkpoint activation2.3.1, 2.3.2
Cell Cycle Arrest PhasePrimarily G2/M arrest observed for analogsInhibition of CDK/cyclin complexes (e.g., CDK1/cyclin B)2.3.1, 2.3.2
DNA IntegrityInduction of single/double-strand breaks, crosslinksDNA intercalation, Topoisomerase II poisoning2.4.1
Regulated Cell DeathInduction of apoptosisDNA damage response, p53 pathway activation, mitochondrial pathway2.4.1
Non-Apoptotic Cell DeathPro-autophagic effects (analogs), potential ICDMechanisms under investigation, DAMP release (in ADCs)2.4.2

Preclinical Pharmacodynamics and Cellular Responses

In Vitro Pharmacodynamic Profiling

In vitro pharmacodynamic profiling of Azonafide involves assessing its effects on various cellular processes critical for cancer growth and progression, such as cytotoxicity, proliferation, viability, migration, invasion, and morphology.

Concentration-Dependent Cellular Cytotoxicity in Diverse Cancer Cell Lines

This compound and its derivatives have demonstrated concentration-dependent cytotoxic activity against a range of cancer cell lines in vitro. Cytotoxicity is typically measured by determining the concentration of the compound that inhibits cell growth or kills a certain percentage of cells (e.g., IC50 or LC50 values) nih.govmdpi.comsygnaturediscovery.com.

In freshly isolated human tumors tested in soft agar, AMP-53 exhibited marked activity with low mean IC50 values in breast cancer (0.09 µg/ml), lung cancer (0.06 µg/ml), renal cell carcinomas (0.06 µg/ml), and multiple myeloma (0.03 µg/ml) nih.gov. These effects were reported to be superior to doxorubicin (B1662922) and several other this compound derivatives nih.gov.

This compound's potency as a payload in Antibody-Drug Conjugates (ADCs) has been highlighted, with the this compound payload outperforming other existing payloads in the NCI-60 Human Tumor Cell Lines Screen, demonstrating the ability to eliminate almost all tumor cells past the Lethal Dose 50 (LD50) value europa.eueuropa.eu. NCI-60 screening has indicated subnanomolar-picomolar potency across various cancers (1x10-9 M) europa.eu.

Some studies on this compound derivatives have focused on specific cancer types. For instance, certain naphthalimide derivatives structurally related to this compound have shown significant activity against human colon cancer cells (HCT 116) and human non-small cell lung cells (A549) in vitro, with IC50 values ranging from sub-micromolar to 7 µM researchgate.net.

Here is a table summarizing some reported in vitro cytotoxicity data for this compound and its analogs:

CompoundCell Line / Tumor TypeAssay TypeMetric (e.g., LC50, IC50)ConcentrationSource
AMP-1NCI 56-cell line panel (mean)Cell KillLC5010-5.53 M nih.gov
AMP-1MelanomaCell KillLC5010-6.22 M nih.gov
AMP-53NCI 56-cell line panel (mean)Cell KillLC5010-5.53 M nih.gov
AMP-53Non-small cell lung cancerCell KillLC5010-5.91 M nih.gov
AMP-53Renal cell carcinomaCell KillLC5010-5.84 M nih.gov
AMP-53Breast cancer (fresh isolate)Colony-formingIC500.09 µg/ml nih.gov
AMP-53Lung cancer (fresh isolate)Colony-formingIC500.06 µg/ml nih.gov
AMP-53Renal cell carcinoma (fresh isolate)Colony-formingIC500.06 µg/ml nih.gov
AMP-53Multiple myeloma (fresh isolate)Colony-formingIC500.03 µg/ml nih.gov
This compound PayloadNCI-60 panel (mean)Not specifiedPotencySubnanomolar-picomolar europa.eu

Effects on Cellular Proliferation and Viability in Cell Culture Assays

This compound and its derivatives inhibit cellular proliferation and reduce cell viability in various cancer cell lines aacrjournals.orgsygnaturediscovery.com. These effects are typically evaluated using cell culture assays that measure metabolic activity, DNA synthesis, or membrane integrity sygnaturediscovery.com.

Studies have shown that this compound derivatives significantly affect cellular proliferation aacrjournals.org. For example, a study on novel this compound derivatives reported striking effects on the proliferation of apoptosis-resistant human A549 non-small-cell-lung cancer, PC-3 prostate cancer, and U373 glioblastoma cells aacrjournals.org.

Cell viability assays, such as MTT or SRB assays, are commonly used to quantify the impact of this compound on cell survival nih.govmdpi.comnih.gov. Reduced cell viability with increasing concentrations of this compound derivatives has been observed in various cancer cell lines researchgate.net.

Anti-Migratory and Anti-Invasive Properties in Cell Culture Models

The ability of cancer cells to migrate and invade surrounding tissues is crucial for metastasis. Some studies suggest that this compound derivatives may possess anti-migratory and anti-invasive properties in vitro.

Research on novel this compound derivatives has indicated striking effects on the motility properties of human cancer cells aacrjournals.org. While specific detailed data on this compound's direct effects on migration and invasion are less prevalent in the provided snippets compared to its cytotoxicity, the structural class of compounds, naphthalimides, has been investigated for such properties google.comresearchgate.net. For instance, a study on a naphthalimide derivative (UNBS5162) showed that it markedly suppressed the invasive and migratory abilities of M14 melanoma cells researchgate.net. Given the structural relationship between Azonafides and naphthalimides, similar investigations into this compound's impact on these processes are relevant.

Modulation of Cellular Morphology and Ultrastructural Characteristics

Exposure of cancer cells to cytotoxic agents can induce significant changes in cellular morphology and ultrastructure. These changes can provide insights into the mechanism of cell death mdpi.comfrontiersin.orgnih.govucv.ve.

Studies on novel this compound derivatives have demonstrated striking effects on the cellular morphology of human cancer cells, including apoptosis-resistant cell lines aacrjournals.org. While the specific details of these morphological changes induced directly by this compound are not extensively described in the provided text, related studies on other cytotoxic agents and naphthalimide derivatives offer potential parallels. For example, studies on other compounds have observed morphological changes such as cell shrinkage, membrane blebbing, nuclear fragmentation, and disruption of organelles like mitochondria nih.govfrontiersin.orgnih.gov. These types of changes are indicative of cellular distress and programmed cell death pathways like apoptosis sygnaturediscovery.comfrontiersin.org. Research on bisnaphthalimidopropyl polyamine (BNIPP) derivatives, structurally related to naphthalimides, has also noted cell morphology changes and apparent loss of cells after treatment, supporting the observation of induced cell death core.ac.uk.

Cellular Target Engagement Studies

Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and predicting potential off-target effects.

Characterization of Specific Molecular Targets and Off-Targets

Azonafides are primarily characterized as anthracene-based DNA intercalators nih.govadcreview.comnih.gov. DNA intercalation involves the insertion of a planar aromatic ring system between the base pairs of the DNA double helix, which can interfere with essential DNA-dependent processes like replication and transcription researchgate.net.

Beyond DNA intercalation, this compound and its derivatives are also known to act as topoisomerase II poisons aacrjournals.orgresearchgate.netnih.gov. Topoisomerase II is an enzyme that regulates DNA topology by creating transient double-strand breaks, allowing DNA strands to pass through each other, and then resealing the breaks. Topoisomerase II poisons stabilize the covalent complex formed between topoisomerase II and DNA during the breakage-rejoining cycle, leading to the accumulation of DNA double-strand breaks, which can trigger cell death nih.gov. Ethonafide (B1671618) (AMP-53), a 6-ethoxy substituted this compound, inhibits topoisomerase II activity by stabilizing this cleavable complex nih.gov. Studies using siRNA to reduce topoisomerase IIα expression have shown that cells with reduced topoisomerase IIα are resistant to ethonafide, establishing a strong correlation between topoisomerase IIα expression and sensitivity to ethonafide nih.gov.

While the primary target is DNA and Topoisomerase II, the potential for off-target effects is a consideration for any drug. The design of Antibody-Drug Conjugates (ADCs) utilizing this compound as a payload aims to specifically deliver the cytotoxic agent to cancer cells expressing a particular target antigen on their surface, thereby minimizing exposure to healthy cells and reducing off-target toxicity europa.eueuropa.eutargetmol.comadcreview.com. This targeted delivery strategy is intended to enhance therapeutic efficacy and improve the safety profile compared to systemic administration of the free drug europa.eueuropa.eu.

The literature also mentions the possibility of this compound-based ADCs targeting various cell surface receptors and proteins overexpressed on cancer cells, such as Her2, CD20, EGFR, and others, depending on the conjugated antibody google.com. This indicates that while the cellular target of the this compound payload itself is DNA/Topoisomerase II, the specificity of delivery is determined by the antibody component of the ADC, aiming to limit off-target interactions with non-cancerous cells europa.eueuropa.eu.

Pathway Perturbation Analysis via Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics)

While the preclinical activity and mechanism of action involving DNA interaction and topoisomerase II inhibition for this compound and related compounds have been investigated, detailed comprehensive pathway perturbation analyses using advanced omics technologies such as transcriptomics, proteomics, or metabolomics specifically focused on this compound are not extensively described in the available literature. Research on related naphthalimide derivatives has explored aspects of their mechanism of action, including DNA binding and effects on cellular processes. mims.com One study involving ethonafide examined the effect of proteasomal inhibition on topoisomerase IIα protein levels, providing some insight into protein regulation relevant to its activity. wikipedia.org However, broad, unbiased omics analyses to map global transcriptomic, proteomic, or metabolomic changes induced by this compound in preclinical models are not prominently reported in the retrieved information. Such studies could potentially provide a more comprehensive understanding of the cellular pathways affected by this compound treatment.

Identification and Validation of Preclinical Pharmacodynamic Biomarkers

The identification and validation of preclinical pharmacodynamic biomarkers for this compound are crucial for monitoring its biological activity and predicting response in preclinical settings. Based on the available information, specific preclinical pharmacodynamic biomarkers uniquely identified and validated for this compound are not detailed. Research in the broader field of cancer and related compounds has explored potential biomarkers. For instance, polyamine concentrations have been discussed as general biomarkers for the presence of malignant tumors and for monitoring therapeutic effects. wikipedia.org Additionally, studies on other bis-naphthalimide compounds have investigated the use of fluorescent probes to identify tumors with high activity of the polyamine transport system as potential indicators of response to treatment with those specific agents. wikipedia.org While these areas suggest potential avenues for biomarker research for compounds with similar mechanisms, the specific preclinical pharmacodynamic biomarkers for this compound and their validation status are not clearly established in the examined literature. Further research is needed to identify and validate reliable biomarkers that can reflect this compound's activity and predict preclinical outcomes.

Preclinical Pharmacokinetics and Metabolism

In Vitro Metabolic Transformation Pathways

In vitro metabolism studies are fundamental to identifying potential metabolic pathways and assessing the intrinsic lability of a compound to enzymatic degradation. These studies typically employ subcellular fractions like microsomes or isolated cells such as hepatocytes.

Studies investigating the in vitro metabolism of Azonafide have identified several primary metabolites. Using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/MS), researchers incubated this compound with biological matrices, such as rat liver cytosol, and analyzed the resulting transformation products. nih.gov This approach allowed for the separation, detection, and structural characterization of the metabolites.

Four metabolites resulting from the in vitro metabolism of this compound have been identified. nih.govuni.luinvivochem.cn These include two desmethyl species, specifically a mono-N'-desmethyl metabolite and a di-N'-desmethyl metabolite. nih.govuni.lu Additionally, an N'-oxide metabolite and a carboxylic acid metabolite were detected and characterized. nih.govuni.lu Structural elucidation of these metabolites was performed using HPLC/MS detection. nih.gov These findings indicate that this compound undergoes modifications to its alkyl side chain through demethylation and N-oxidation, as well as potential oxidation leading to a carboxylic acid functionality. nih.govuni.lu

The identified primary metabolites of this compound are listed in the table below:

Metabolite Name
Mono-N'-desmethyl this compound
Di-N'-desmethyl this compound
This compound N'-oxide
This compound carboxylic acid

The biotransformation of this compound is mediated by enzymatic systems primarily located in the liver. Studies using rat liver cytosol have demonstrated the metabolic conversion of this compound, indicating the involvement of cytosolic enzymes in its metabolism. nih.gov While specific cytochrome P450 (CYP) isoforms directly responsible for this compound's metabolism are not explicitly detailed in all reports, CYP enzymes are well-known to catalyze a wide range of metabolic reactions, including demethylation and oxidation, which are observed in this compound's metabolic profile. uni.lu Research has indicated the involvement of cytochrome P450-mediated metabolism for this compound. nih.gov In vitro studies assessing CYP inhibition or induction in human liver microsomes are commonly conducted for drug candidates to understand potential drug-drug interactions and characterize the enzymatic systems involved. The metabolic pathways observed for this compound, such as desmethylation and N-oxidation, are consistent with transformations catalyzed by various drug-metabolizing enzymes, including those within the CYP superfamily.

Metabolic stability studies in liver microsomes and hepatocytes are standard preclinical assessments used to determine how rapidly a compound is metabolized by hepatic enzymes. Liver microsomes are particularly useful for evaluating CYP-mediated Phase I metabolism, while hepatocytes offer a more complete system, including both Phase I and Phase II metabolic pathways, as they contain intact cell membranes and physiological enzyme concentrations.

These in vitro systems allow for the measurement of parameters such as half-life (t₁/₂) and intrinsic clearance (CLint), which provide insights into the rate of parent compound depletion due to metabolism. Assessment of metabolism during incubation in vitro with hepatic microsomes or hepatocytes from nonclinical species and humans is an expected part of preclinical evaluation for non-biological drugs. While the specific quantitative data regarding this compound's metabolic stability (e.g., t₁/₂ or CLint values) in microsomal or hepatocyte systems were not available in the provided search results, the identification of metabolites through in vitro liver incubations confirms that this compound undergoes metabolic transformation in these systems. nih.govuni.luinvivochem.cn The observed metabolism represents a deactivation pathway for this compound, as its desmethyl, N-oxide, and carboxylic acid metabolites show decreased or absent cytotoxic activity compared to the parent compound. nih.govuni.lu

In Vivo Pharmacokinetic Characterization in Animal Models

Preclinical in vivo pharmacokinetic studies are conducted in various animal species, including rodents (such as mice and rats) and potentially non-human primates, to assess a drug's absorption and distribution characteristics. These studies aim to determine the extent and rate at which the drug enters the systemic circulation (absorption/bioavailability) and how it is subsequently distributed among different tissues and organs.

While specific detailed absorption and distribution profiles (e.g., plasma concentration-time curves, bioavailability percentages, tissue distribution data) for this compound in animal models were not provided in the search results, studies evaluating this compound and its analogs in murine tumor models have been conducted to assess antitumor activity in vivo. Such in vivo efficacy studies inherently involve the absorption and distribution of the compound within the animal, although the primary focus is on therapeutic outcome rather than detailed pharmacokinetic parameters. Preclinical studies in rodents and non-human primates are performed to gather data on pharmacokinetics and bioavailability for drug candidates like this compound. The distribution of a compound throughout the body is influenced by factors such as its solubility and binding to plasma proteins or tissues.

Elimination is the process by which a drug and its metabolites are removed from the body, primarily through metabolism and excretion. Excretion involves the removal of the parent drug or metabolites via routes such as urine, feces, or bile. In vivo excretion studies in animal models, commonly rats, are performed to determine the major routes of elimination and the kinetics of this process.

Influence of Preclinical Formulation on Pharmacokinetic Parameters in Animal Models

The formulation of a drug can significantly impact its pharmacokinetic profile in animal models. googleapis.commdpi.com Factors such as the route of administration, the physical and chemical properties of the formulation, and the presence of excipients can influence absorption, distribution, metabolism, and excretion. porsolt.commdpi.com While specific detailed data on the influence of various preclinical formulations solely on this compound's pharmacokinetic parameters in animal models were not extensively available in the search results, the importance of this aspect in preclinical development is well-established. Preclinical PK studies are designed to define the anticipated pharmacologically active drug levels and are influenced by factors like dose and administration method. porsolt.comallucent.com Studies on other compounds, such as ivermectin and azithromycin, demonstrate how different formulations (e.g., pour-on, sustained-release) can lead to variations in pharmacokinetic parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) in animal species. mdpi.comcabidigitallibrary.org These examples highlight the general principle that formulation choices in preclinical studies are critical for understanding a compound's behavior in vivo and for translating findings to potential clinical applications.

Structure Activity Relationships Sar and Synthetic Chemistry

Rational Design and Synthesis of Azonafide Analogues

The rational design and synthesis of this compound analogues are driven by the desire to improve their pharmacological properties, such as potency, selectivity, and reduced toxicity. This involves targeted modifications to different parts of the molecule.

Strategies for Structural Modification and Derivatization

Structural modification strategies for this compound and its analogues often focus on altering the aromatic chromophore and the basic side chain. One approach involves the synthesis of analogues with structural variations in the side chain and the anthracene (B1667546) nucleus researchgate.net. Diazonium salts prepared from aminoazonafides have served as key intermediates for the synthesis of many analogues substituted at positions 4, 8, 9, 10, and 11 of the aromatic system capes.gov.br. Other strategies include the introduction of diverse functional groups through reactions like nucleophilic or electrophilic substitution solubilityofthings.comebsco.com. For instance, the synthesis of novel this compound derivatives substituted with imino, amido, thiourea, urea, or carbamate (B1207046) functionalities has been reported aacrjournals.org. Methods for linking peptides or ligands to the this compound ring structure, often via coupling agents, have also been explored to potentially improve targeting and reduce systemic toxicity google.comgoogle.com.

Exploration of Novel Ring Systems and Chromophores in Analogues

The exploration of novel ring systems and chromophores is a significant strategy in developing this compound analogues. This involves replacing or modifying the core aromatic system to investigate the impact on DNA binding and antitumor activity. Examples include the synthesis of tetrahydroazonafides, which incorporate the naphthalene (B1677914) chromophore of amonafide (B1665376) within the anthracene nucleus of this compound researchgate.netacs.orgnih.gov. Phenanthrene (B1679779) analogues, where the linear anthracene nucleus is replaced by a bent phenanthrene nucleus, and azaphenanthrenes, aza analogues of the phenanthrene chromophore, have also been synthesized and evaluated researchgate.netacs.orgnih.gov. These modifications aim to alter the geometry and electronic properties of the chromophore, influencing its intercalation with DNA acs.org. Fusion of the naphthalimide unit to other rings like imidazole, pyrazine, or furan (B31954) has also been explored to increase the planar surface of the chromophore nih.govresearchgate.net.

Systematic Introduction of Diverse Functional Group Substitutions

Systematic introduction of diverse functional group substitutions at various positions on the this compound core is a common method to probe SAR. Studies have investigated the effect of substituents at positions 4, 8, 9, 10, and 11 capes.gov.br. The type of chemical substitution on the anthracene nucleus has been shown to influence the intracellular distribution patterns of this compound analogues nih.gov. For example, amine-substituted agents often show primarily nuclear localization, while ethoxy-substituted analogues tend to exhibit cytoplasmic localization nih.gov. Research has explored the impact of functional groups such as fluoro, methoxy, methyl, amino, hydroxy, nitro, bromo, chloro, methylamino, ethoxy, carbonyl, iodo, and trifluoromethyl groups on activity nih.gov. The position of these functional groups can significantly affect the effectiveness of the substituent nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach used to build mathematical models that correlate the structural and physicochemical properties of compounds with their biological activities ijpsdronline.comijnrd.orgfrontiersin.org. This allows for the prediction of the activity of new, untested compounds and helps in understanding the key molecular features that contribute to the observed biological effect frontiersin.orgnih.govmdpi.com.

Development of Predictive Models for Preclinical Biological Activity

QSAR studies on this compound derivatives aim to develop predictive models for their preclinical biological activity, such as cytotoxicity against various cancer cell lines capes.gov.brijpsonline.comresearchgate.net. These models are built using a training set of compounds with known structures and measured biological activities nih.gov. Various molecular descriptors, which quantify different aspects of the molecular structure and properties, are calculated and correlated with the observed activity using statistical methods ijnrd.orgfrontiersin.orgmdpi.com. Once validated, these models can be used to predict the activity of newly designed this compound analogues before their synthesis and experimental testing, streamlining the drug discovery process nih.govmdpi.comarxiv.org. However, the accuracy of QSAR models is highly dependent on the training set, and they are most reliable when applied to compounds structurally similar to those used in the model development nih.gov.

Correlation of Physicochemical Descriptors with Observed Cellular Effects

QSAR analysis of this compound derivatives has focused on correlating physicochemical descriptors with observed cellular effects, such as cytotoxicity against melanoma, ovarian cancer, and leukemia cell lines capes.gov.brijpsonline.com. Studies have indicated that hydrophobic character and C10-charge play important roles in the biological activity of 8-substituted and 9 and 10-substituted azonafides ijpsonline.com. Physicochemical descriptors such as transition melt temperatures (ΔTm) of DNA binding strength, molecular superdelocalizability (Sr), heat of formation, and hydrophobic character have been correlated with biological activity ijpsonline.com. For instance, an increase in hydrophobicity has been linked to increased permeability of the drug through cancer cell membranes in melanoma ijpsonline.com. Molecular shape analysis has also been employed to understand the steric contributions to activity ijpsonline.com. These correlations provide insights into the mechanisms of action and guide the design of analogues with improved activity profiles capes.gov.brijpsonline.com.

Molecular Modeling and Computational Chemistry

Molecular modeling and computational chemistry techniques are indispensable tools in the study of this compound and its interactions with biological targets. These methods provide insights into the preferred conformations, binding modes, and interaction energies, which are difficult to obtain solely through experimental approaches. Computational studies can help predict the biological activity of compounds based on their molecular structure, guiding the synthesis of promising new analogues. collaborativedrug.com

Molecular Docking Studies with DNA and Protein Targets

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand (such as this compound) to a biological target (like DNA or proteins). Studies have employed molecular docking to investigate the interaction of this compound and its analogues with DNA. researchgate.net These studies often utilize established DNA structures, such as the B-DNA dodecamer d(CGCGAATTCGCG)₂, to simulate the binding environment. mdpi.commdpi.com

Docking simulations can reveal potential binding sites, such as intercalation sites within the DNA base pairs or interactions within the minor groove. mdpi.comresearchgate.net The results of molecular docking provide estimated binding energies and can highlight key interactions, such as hydrogen bonding and pi-pi stacking, that contribute to the stability of the ligand-target complex. mdpi.comresearchgate.net For instance, computational studies comparing this compound and Amonafide binding to a DNA oligonucleotide duplex indicated that this compound complexes were favored in terms of net binding enthalpy. researchgate.netnih.gov This was attributed, in part, to this compound's larger chromophore allowing for greater DNA distortion and side-chain flexibility within the intercalation site. researchgate.netnih.gov

While DNA is a primary target due to this compound's known intercalation properties, molecular docking can also be applied to study interactions with protein targets, including enzymes like topoisomerase II, which are inhibited by naphthalimide-related compounds. researchgate.netgoogle.com

Conformational Analysis and Ligand-Target Interaction Profiling

Conformational analysis is essential for understanding the flexibility of this compound and its analogues and how their three-dimensional structure influences binding to targets. nih.govnottingham.ac.uk Computational methods, such as molecular dynamics simulations, can explore the dynamic behavior of the ligand and the target, providing a more realistic picture of the binding process compared to static docking poses. researchgate.netdphg.de

Ligand-target interaction profiling involves identifying and characterizing the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions) between this compound and its binding site on DNA or a protein. nottingham.ac.uk Molecular dynamics simulations of this compound intercalated with DNA have provided detailed information about these interactions and the stability of the complex over time. researchgate.net These studies have shown that the larger chromophore of this compound, compared to Amonafide, allows for greater distortion of the DNA helix, accommodating the molecule within the intercalation site. researchgate.net The enthalpy change upon moving from solvent into the intercalation site was found to be less unfavorable for this compound, consistent with its stronger DNA binding observed experimentally. researchgate.netnih.gov

Prediction of Intercalator Binding Properties and Energetics

Computational chemistry is valuable for predicting the propensity of this compound analogues to intercalate into DNA and the associated binding energetics. Methods like molecular mechanics and molecular dynamics simulations can calculate the interaction energies and enthalpies of binding. researchgate.netnih.gov These predictions can help prioritize the synthesis and experimental testing of analogues that are computationally predicted to have favorable binding characteristics.

Studies comparing this compound and Amonafide have shown that computational methods can accurately predict the relative binding strengths observed experimentally, such as increases in DNA melting transition temperatures. researchgate.netnih.gov The net binding enthalpy, calculated from computational simulations, has been shown to correlate with the observed stronger DNA binding of this compound. researchgate.netnih.gov

Stereochemical Considerations in this compound Analogue Research

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact the biological activity and pharmacokinetic properties of chiral drugs. nih.gov While the core this compound structure itself may not possess chiral centers depending on the specific analogue, modifications introduced during the synthesis of new analogues can introduce stereoisomers.

Research into this compound analogues may involve the synthesis and evaluation of compounds with defined stereochemistry to understand how the spatial arrangement of substituents affects their interaction with DNA and protein targets. Different stereoisomers of a chiral drug can exhibit distinct pharmacological profiles, including differences in target binding affinity, metabolism, and potential for adverse effects. nih.gov

Mechanisms of Resistance and Strategies for Overcoming Drug Resistance

Intrinsic Insensitivity to Multi-Drug Resistance (MDR) Phenotypes

One of the most significant advantages of the Azonafide series of compounds is their reported efficacy against cancer cells exhibiting the multi-drug resistance (MDR) phenotype. nih.govnih.gov MDR is a major obstacle in cancer treatment, allowing cancer cells to become simultaneously resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.gov

The primary driver of the classical MDR phenotype is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (Pgp or MDR1), which function as energy-dependent drug efflux pumps. nih.govnih.gov These pumps actively remove chemotherapeutic agents from the cell, lowering their intracellular concentration below the effective threshold needed to induce cell death.

Research on amonafide (B1665376), a structurally related naphthalimide, provides critical insight into the molecular basis for this compound's effectiveness in MDR cells. Studies have confirmed that amonafide is neither a substrate nor an inhibitor of P-glycoprotein. nih.gov This characteristic means that even in cancer cells that overexpress Pgp, the drug is not actively pumped out and can accumulate intracellularly to reach its target, DNA. Bidirectional transport assays using Caco-2 and MDR1-MDCK cell models, which are standard tools for evaluating Pgp interaction, substantiated that amonafide bypasses this key resistance mechanism. nih.gov Given the structural similarities, it is strongly suggested that this compound compounds share this crucial property of evading Pgp-mediated efflux, which forms the molecular basis of their efficacy against MDR cell lines.

The ability of this compound and its related compounds to overcome MDR becomes particularly evident when compared with other DNA-targeting agents that are known Pgp substrates.

In a comparative study, the cytotoxic effects of amonafide were contrasted with classical topoisomerase II inhibitors in the K562 leukemia cell line and its doxorubicin-resistant subline, K562/DOX, which has a 6.5-fold greater expression of Pgp. nih.gov While the concentrations required to achieve 50% cell kill (LC50) for agents like daunorubicin, doxorubicin (B1662922), and etoposide increased by up to three log units in the resistant cell line, the potency of amonafide remained unchanged. nih.gov The addition of the Pgp inhibitor cyclosporin A reversed the resistance to the classical agents but had no effect on amonafide's activity, confirming that its efficacy is independent of Pgp status. nih.gov

Furthermore, the 6-ethoxy substituted this compound analogue, AMP-53, demonstrated superior activity compared to doxorubicin in colony-forming assays using freshly isolated human tumor cells from breast, lung, and renal cancers, as well as multiple myeloma. nih.gov

CompoundClassEffect of Pgp Overexpression on PotencyReference
AmonafideNaphthalimide / Topo II InhibitorPotency unaffected in Pgp-overexpressing cells nih.gov
DaunorubicinAnthracycline / DNA Intercalator / Topo II InhibitorLC50 increased up to 1000-fold nih.gov
DoxorubicinAnthracycline / DNA Intercalator / Topo II InhibitorLC50 increased up to 1000-fold nih.gov
EtoposidePodophyllotoxin / Topo II InhibitorLC50 increased up to 1000-fold nih.gov
MitoxantroneAnthracenedione / DNA Intercalator / Topo II InhibitorLC50 significantly increased nih.gov

Overcoming Apoptosis Resistance in Preclinical Cellular Models

While Azonafides can bypass Pgp-mediated resistance, another significant challenge in cancer therapy is the resistance of tumor cells to apoptosis, or programmed cell death. Many chemotherapies rely on the induction of apoptosis to be effective.

When the apoptotic pathway is defective in cancer cells, one potential therapeutic strategy is to trigger alternative, non-apoptotic forms of cell death, such as autophagy-dependent cell death, necroptosis, or ferroptosis. nih.govfrontiersin.org These alternative pathways can bypass the molecular blocks that confer apoptosis resistance. To date, there is a lack of specific published research investigating whether this compound or its analogues can induce non-apoptotic cell death pathways in apoptosis-resistant preclinical models. This remains an important area for future investigation to potentially broaden the applicability of this class of compounds.

Another approach to overcoming resistance is the use of combination therapies, where a primary drug is paired with a resistance-modifying agent. This strategy is being explored for this compound analogues to tackle resistance mechanisms beyond MDR.

A key mechanism of apoptosis resistance is the overexpression of anti-apoptotic proteins, such as Bcl-2. In a preclinical study, a novel amonafide analogue, designated B1, was specifically evaluated for its ability to overcome Bcl-2-conferred resistance in human promyelocytic leukemia HL60 cells. The study found that B1 was not only more potent than the parent compound amonafide but also effectively induced apoptosis in HL60 cells engineered to overexpress Bcl-2, a cell line that is typically resistant to apoptosis-inducing agents. nih.gov This suggests that structural modifications to the core this compound/amonafide scaffold can successfully overcome specific molecular mechanisms of apoptosis resistance. nih.gov The development of this compound-based antibody-drug conjugates (ADCs) also represents a strategy to overcome resistance by ensuring targeted delivery of the potent payload specifically to cancer cells, including those that are drug-resistant. europa.eu

Metabolic Reprogramming in this compound-Resistant Cells

Cancer cells can adapt their metabolic processes to survive therapeutic stress and develop drug resistance. mdpi.commdpi.com This metabolic reprogramming can involve a variety of changes, such as increased glycolysis (the Warburg effect), alterations in the pentose phosphate pathway (PPP) to manage oxidative stress, or increased reliance on specific amino acids like glutamine. mdpi.commdpi.com These shifts can provide the necessary energy and building blocks for cell repair and survival, or enhance antioxidant defenses to counteract drug-induced reactive oxygen species (ROS).

Currently, there are no published studies that have specifically characterized the metabolic phenotype of cancer cell lines that have acquired resistance to this compound. Investigating these potential metabolic adaptations is a critical next step. Understanding whether this compound-resistant cells exhibit altered glucose dependency, changes in mitochondrial respiration, or specific amino acid requirements could unveil new metabolic vulnerabilities. Targeting these reprogrammed pathways with metabolic inhibitors in combination with this compound could represent a novel strategy to prevent or reverse the development of resistance.

Multi-Omics Analysis of Dysregulated Metabolic Pathways Linked to Resistance

Multi-omics is a comprehensive analytical approach that integrates data from various biological layers—including genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—to provide a holistic view of a cell's functional state. When cancer cells develop resistance to a drug, they often undergo significant reprogramming of their metabolic pathways to sustain growth and survival under therapeutic pressure. Analyzing these changes is key to understanding the mechanics of resistance. nih.gov

Metabolomic profiling of cancer cells resistant to topoisomerase inhibitors like doxorubicin has revealed distinct metabolic signatures. nih.govresearchgate.net For instance, studies on resistant triple-negative breast cancer cells have identified significant perturbations in several key metabolic pathways. semanticscholar.orgscite.ai These findings suggest that resistant cells rewire their metabolism to enhance their defense mechanisms and maintain energy production.

Key dysregulated pathways identified in cells resistant to mechanistically similar drugs include:

Glutathione Metabolism: Glutathione is a major cellular antioxidant. Increased levels can neutralize the reactive oxygen species (ROS) generated by many chemotherapies, thereby reducing drug efficacy. semanticscholar.org

Amino Acid Metabolism: Alterations in pathways involving amino acids like arginine and proline have been observed in doxorubicin-resistant cells. semanticscholar.orgnih.gov These amino acids are crucial for protein synthesis, energy production, and cellular stress responses.

Lipid Metabolism: Changes in fatty acid oxidation and other lipid pathways can provide alternative energy sources for cancer cells when primary pathways like glycolysis are disrupted. mdpi.com

Table 1: Illustrative Dysregulated Metabolic Pathways in Chemoresistance (Based on Topoisomerase II Inhibitor Studies)
Metabolic PathwayObserved Change in Resistant CellsFunctional Implication in Resistance
Glutathione MetabolismUpregulatedEnhanced detoxification and neutralization of drug-induced oxidative stress. semanticscholar.org
Arginine and Proline MetabolismPerturbedSupports cell survival and proliferation under stress. semanticscholar.org
Glycolysis / GluconeogenesisUpregulatedProvides rapid ATP and biosynthetic precursors for cell growth. nih.gov
Pentose Phosphate PathwayUpregulatedGenerates NADPH to counteract oxidative stress and produces precursors for nucleotide synthesis. nih.gov

By applying similar multi-omics strategies, researchers could hypothetically map the metabolic landscape of any this compound-resistant phenotypes that may emerge, providing a foundation for developing strategies to overcome such resistance.

Identification of Novel Druggable Targets in this compound-Resistant Phenotypes

A primary goal of analyzing chemoresistant cells is to identify new molecular vulnerabilities that can be exploited therapeutically. Multi-omics data, particularly from proteomics and phosphoproteomics, can pinpoint specific proteins or signaling pathways that are either newly activated or significantly overexpressed in resistant cells, turning them into potential "druggable targets." nih.gov

For example, proteomic studies on non-small cell lung cancer cells resistant to the topoisomerase II inhibitor etoposide identified 83 differentially expressed proteins. nih.gov Functional analysis of these proteins revealed their involvement in critical processes like cellular signaling, apoptosis (programmed cell death), and cytoskeleton reorganization. nih.gov Similarly, in etoposide-resistant neuroblastoma cells, proteins such as peroxiredoxin 1 and vimentin were found to be overexpressed. nih.gov

The identification of such proteins provides a rational basis for designing new therapeutic strategies. If a specific kinase (an enzyme that transfers phosphate groups) is consistently activated in resistant cells, a combination therapy involving the original drug and an inhibitor of that specific kinase could be effective.

Table 2: Examples of Potential Druggable Targets Identified in Chemoresistant Cells (Based on Topoisomerase II Inhibitor Studies)
Potential TargetFunctionTherapeutic Rationale
RHOC (Ras Homolog Family Member C)Regulates cell shape and movement (cytoskeleton dynamics).Inhibiting RHOC could decrease the metastatic potential and resensitize cells to chemotherapy. nih.gov
DLG5 (Discs Large Homolog 5)Involved in cell adhesion and signaling.Targeting DLG5 may disrupt survival signals in resistant cells. nih.gov
Peroxiredoxin 1Antioxidant enzyme that reduces peroxide levels.Inhibition could increase oxidative stress induced by chemotherapy, restoring drug efficacy. nih.gov
Topoisomerase II (mutated)The direct target of drugs like etoposide.Mutations can prevent drug binding; developing drugs that bind to the mutated form could overcome resistance. nih.govnih.gov

Should acquired resistance to this compound become a clinical concern, these established research frameworks would be invaluable. By identifying the unique proteomic and metabolic fingerprints of this compound-resistant cells, scientists could uncover novel targets and devise rational combination therapies to restore or enhance its therapeutic effect.

Novel Delivery Systems and Targeted Strategies Preclinical Focus

Antibody-Drug Conjugates (ADCs) with Azonafide Payload

This compound is being developed as a cytotoxic payload for antibody-drug conjugates (ADCs), a class of biopharmaceuticals designed for highly specific cancer cell targeting. europa.eu43north.org This approach combines the tumor-targeting precision of a monoclonal antibody with the potent cell-killing ability of this compound. europa.eu The resulting ADC is intended to act as a "magic bullet," delivering the cytotoxic agent directly to the tumor site. nih.gov

Linker Technologies and Conjugation Methodologies for this compound ADCs

A critical component of any ADC is the linker that connects the antibody to the cytotoxic payload. nih.gov For this compound-based ADCs, a key focus has been the development of an innovative linker/payload technology that enables a sensitive distinction between cancer cells and healthy tissue. europa.eu This advanced linker system is designed to maintain a stable connection between this compound and the antibody while in systemic circulation, preventing the premature release of the potent drug. europa.eu

Upon reaching the target tumor cell, the linker is designed to be cleaved, releasing the this compound payload in its active form. While specific details of the linker's chemical structure are often proprietary, the technology aims to ensure that the drug is released efficiently only after the ADC has been internalized by the cancer cell, thereby reducing the potential for off-target side effects. europa.eu This strategy is crucial for improving the therapeutic window of the potent this compound payload.

Activation of Immunogenic Cell Death via this compound-Based ADCs

A unique and significant feature of the this compound payload is its ability to induce immunogenic cell death (ICD). europa.eu Unlike conventional chemotherapy that simply kills cancer cells, ICD is a form of regulated cell death that activates an immune response against the tumor. nih.govnih.gov

When this compound-based ADCs kill cancer cells, they trigger the release of specific molecules known as damage-associated molecular patterns (DAMPs). nih.gov These DAMPs, which include calreticulin, ATP, and HMGB1, act as "danger signals" to the immune system. nih.govrevistabionatura.org They attract and activate antigen-presenting cells (APCs), such as dendritic cells, which then prime a cytotoxic T-cell-mediated immune response against any remaining tumor cells. europa.eunih.gov This secondary immune activation is a critical hallmark of the this compound platform, offering the potential for a more durable and systemic anti-tumor effect that could help prevent disease recurrence. europa.eu

Nanocarrier-Based Delivery Systems

Beyond ADCs, researchers are exploring the use of nanocarriers to improve the delivery of this compound. These systems use nanoscale particles to encapsulate the drug, altering its pharmacokinetic properties and enhancing its delivery to tumor tissues. rsc.org

Encapsulation in Amphiphilic Polymers and Nanodiamonds for this compound Delivery

One promising nanocarrier strategy involves the use of nanodiamonds (NDs) coated with amphiphilic polymers. rsc.org NDs are attractive for drug delivery due to their biocompatibility and stable structure. rsc.org However, their tendency to clump together in biological fluids can be a limitation. rsc.org

To overcome this, researchers have successfully used an amphiphilic block copolymer—specifically, poly(n-butyl methacrylate-co-polyglycidol methacrylate-block-poly(oligoethylene glycol methyl ether methacrylate)) —to coat the NDs. rsc.org This polymer coating serves two main functions:

It significantly enhances the colloidal stability of the NDs, preventing aggregation. rsc.org

The inner hydrophobic block of the polymer provides an ideal environment for encapsulating the hydrophobic this compound drug. rsc.org

This method provides a stable and effective platform for carrying this compound within a nanoscale delivery system.

Enhanced Cellular Uptake and Intracellular Drug Release Mechanisms

The primary mechanism for the cellular uptake of nanoparticles is endocytosis, an energy-dependent process where the cell membrane engulfs the particle. nih.gov The specific pathways, such as clathrin-mediated or caveolae-mediated endocytosis, can depend on the nanoparticle's size, shape, and surface properties, as well as the cell type. nih.gov

Preclinical studies evaluating this compound-loaded, polymer-coated NDs have demonstrated the effectiveness of this delivery system. While the encapsulated this compound showed a higher IC50 (half-maximal inhibitory concentration) than free this compound in standard 2D cell cultures, it exhibited accelerated cytotoxicity in more complex 3D breast multicellular tumor spheroid models. rsc.org This suggests that the nanocarrier system provides an advantage in penetrating the more realistic, multi-layered structure of a tumor spheroid, leading to enhanced efficacy compared to the free drug. rsc.org The release of this compound from these nanoparticles has been observed to be pH-dependent, with a higher release rate in the acidic environment characteristic of tumor microenvironments and endo-lysosomal compartments.

Comparative Cytotoxicity of Free vs. Encapsulated this compound

FormulationCell ModelObservationReference
Encapsulated this compound2D Breast Tumor Cell CultureHigher IC50 than free this compound rsc.org
Encapsulated this compound3D Breast Multicellular Tumor SpheroidsAccelerated cytotoxicity compared to free this compound rsc.org

Insufficient Data for Article Generation on Novel Delivery Systems for this compound

A comprehensive search for preclinical data on the use of nanocarriers to improve the pharmacokinetic profiles and biodistribution of the chemical compound this compound in animal models has yielded insufficient specific information to generate the requested scientific article.

While the principles of utilizing nanocarriers to enhance the delivery of anti-cancer agents are well-established, specific research detailing the application of these technologies to this compound, including detailed research findings and data tables on its pharmacokinetic profiles and biodistribution in animal models, is not available within the provided search results.

The initial objective was to construct an article focusing on "," with a specific subsection on "Improved Pharmacokinetic Profiles and Biodistribution in Animal Models through Nanocarriers." This section was intended to include detailed research findings and data tables. However, the absence of specific studies on this compound-loaded nanocarriers in the provided search results precludes the creation of this content.

General concepts regarding the use of nanocarriers for drug delivery, such as liposomes and polymeric nanoparticles, suggest that they can alter the pharmacokinetic properties of encapsulated drugs. jptcp.com These alterations often include prolonged circulation times and preferential accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govijisrt.com The surface properties of nanoparticles, such as charge, are also known to influence their in vivo behavior, including pharmacokinetics and biodistribution. plos.org

Preclinical studies are essential for evaluating the in vivo behavior of drug formulations. mdpi.com Animal models are routinely used to study the pharmacokinetics and biodistribution of novel drug delivery systems. researchgate.netnih.gov Techniques such as fluorescence imaging and radiolabeling are employed to track the nanoparticles and the associated drug in the body over time. nih.govresearchgate.net

Despite the general understanding of the potential benefits of nanomedicine, the specific data required to detail the improved pharmacokinetic profiles and biodistribution of this compound when delivered via nanocarriers in preclinical animal models could not be located in the provided search results. Therefore, the generation of a thorough and scientifically accurate article, complete with data tables as per the user's instructions, is not possible at this time.

Advanced Preclinical Research Methodologies and Future Directions

Integration of Advanced In Vitro Models for Preclinical Evaluation

To bridge the gap between initial laboratory findings and clinical efficacy, there is a growing emphasis on utilizing in vitro models that more accurately replicate the complex microenvironment of human tumors. nih.gov These advanced systems offer a more nuanced perspective on drug activity compared to conventional two-dimensional cell cultures.

Application of 3D Cell Culture Models (Spheroids, Organoids)

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are becoming indispensable tools in preclinical cancer research. nih.gov These models are advantageous as they mimic several key features of in vivo tumors, including cell-cell and cell-extracellular matrix interactions, as well as the formation of nutrient and oxygen gradients. nih.gov This complexity can influence cellular signaling, viability, and, importantly, the response to therapeutic agents. nih.gov For a compound like Azonafide, evaluating its efficacy in 3D models can provide a more accurate prediction of its potential antitumor activity in a clinical setting. nova.edu

The use of spheroids, which are aggregates of cancer cells, can help in assessing the penetration of this compound into a tumor-like mass and its effectiveness against cells in different proliferative states. frontiersin.org Organoids, which are derived from patient tissues, offer an even higher level of complexity and genetic relevance, making them valuable for personalized medicine approaches. moleculardevices.com Companies like Oncolinx are developing antibody-drug conjugates that utilize an this compound payload, and testing these advanced therapies in 3D cell cultures is a logical step to better understand their therapeutic potential across various cancer types. 43north.orgeuropa.eu

Utilization of Microfluidic and Organ-on-a-Chip Systems

Microfluidic and organ-on-a-chip technologies represent a significant leap forward in preclinical drug testing. mlo-online.comduke.edu These systems are essentially miniaturized versions of human tissues and organs, incorporating microfluidic channels to simulate blood flow and create a dynamic 3D cell culture environment. mlo-online.comnih.gov An organ-on-a-chip can offer a more accurate way to predict drug efficacy and toxicity before moving to human clinical trials, where the failure rate for new pharmaceuticals is high. mlo-online.comduke.edu

For this compound, the application of organ-on-a-chip technology could provide crucial insights into its pharmacokinetics and pharmacodynamics in a setting that closely mimics human physiology. nih.gov For instance, a "tumor-on-a-chip" model could be used to study the interaction of this compound with cancer cells in a controlled microenvironment that includes other cell types found in tumors. technologypublisher.com This would allow for a detailed analysis of its anticancer effects while also monitoring for potential toxicity in interconnected "organs" on the same chip, offering a more holistic preclinical assessment. europa.eu

Combination Therapy Strategies in Preclinical Models

To enhance the therapeutic efficacy of anticancer agents and overcome potential resistance mechanisms, combination therapies are a cornerstone of modern oncology. nih.gov Preclinical models play a vital role in identifying synergistic interactions and informing the rational design of these combination regimens.

Investigation of Synergistic Effects with Established Chemotherapeutic Agents

A key aspect of preclinical development is to investigate how a new agent like this compound interacts with existing chemotherapeutic drugs. The goal is to identify combinations that produce a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of each individual drug. nih.gov Studies have shown that certain this compound derivatives, such as AMP-53, exhibit marked activity in freshly isolated human tumors, with effects superior to the established chemotherapeutic agent doxorubicin (B1662922) in several cancer types. nih.gov This suggests a strong potential for this compound in combination regimens.

Preclinical studies might explore the combination of this compound with drugs that have different mechanisms of action. For example, combining a DNA intercalator like this compound with a drug that inhibits DNA repair mechanisms could lead to enhanced cancer cell death. researchgate.net The synergistic effects of such combinations can be quantified in preclinical models to provide a strong rationale for their investigation in clinical trials. nih.govmdpi.com

Comparison of In Vitro Activity of AMP-53 and Doxorubicin in Freshly Isolated Human Tumors nih.gov
Tumor TypeAMP-53 Mean IC50 (µg/ml)Doxorubicin Mean IC50 (µg/ml)
Breast Cancer0.09Data Not Available in Snippet
Lung Cancer0.06Data Not Available in Snippet
Renal Cell Carcinomas0.06Data Not Available in Snippet
Multiple Myeloma0.03Data Not Available in Snippet

Rational Design of Preclinical Combination Regimens

The design of combination therapy has evolved from empirical approaches to a more rational, mechanism-based strategy. ascopost.com A compelling biological rationale is a key recommendation for designing clinical trials for combination therapies. ascopost.com For this compound, its mechanism as a DNA intercalator provides a clear basis for combining it with agents that target different aspects of cancer cell biology, such as signaling pathways or angiogenesis. nih.gov

Preclinical studies are essential to provide evidence that a proposed combination offers activity that is greater than additive. ascopost.com Animal models, such as xenografts, are critical in this phase to evaluate the in vivo efficacy and potential toxicities of combination regimens. mdpi.combiocytogen.com The data generated from these preclinical models are crucial for optimizing the dosing and scheduling of the combined agents before they are moved into human trials. nih.gov

Refinements in Predictive Modeling and Computational Approaches

Computational methods are increasingly being used to accelerate the drug discovery and development process. nih.gov These approaches can help in predicting the activity of new compounds, understanding their mechanism of action, and identifying potential biomarkers of response.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov A QSAR study on this compound derivatives identified key physicochemical properties that are important for their anticancer activity. ijpsonline.comresearchgate.net Specifically, the study found that hydrophobic character and the charge density at the C10 position of the molecule play a significant role in the biological activity of certain this compound derivatives. ijpsonline.comresearchgate.net This information is valuable for designing new derivatives with potentially improved efficacy.

Molecular docking is another computational tool that predicts how a small molecule, such as this compound, binds to a macromolecular target like DNA or an enzyme. chemmethod.commdpi.com For compounds related to this compound, such as Amonafide (B1665376), molecular docking studies have been used to understand their interaction with DNA, which is consistent with their mechanism as DNA intercalating agents. researchgate.net These computational approaches, by providing insights at the molecular level, contribute to a more refined and targeted approach to drug development.

Key Findings from QSAR and Molecular Shape Analysis of this compound Derivatives ijpsonline.comresearchgate.net
ParameterFinding
Hydrophobic CharacterPlays an important role in the biological activity of 8-substituted and 9 and 10-substituted azonafides.
C10-Charge DensityA particular charge density distribution is required for better biological activity.
Molecular ShapeLess difference in non-common overlap steric volume when comparing biological activity with the reference compound.
SubstitutionsHigher carbon chains at the 8th and 10th positions may increase hydrophobicity and biological activity.

Advancements in QSAR and Molecular Dynamics Simulations for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies and molecular dynamics simulations have been instrumental in elucidating the structural and physicochemical properties that govern the anticancer activity of this compound analogues. These computational techniques provide a rational basis for the design of more potent and selective derivatives.

Research on this compound derivatives as topoisomerase II inhibitors has utilized QSAR to correlate various physicochemical descriptors with their biological activity against melanoma, ovarian cancer, and leukemia ijpsonline.com. These studies have revealed that several factors play a crucial role in the activity of these compounds. Notably, the hydrophobic character and the charge density at the C10 position of the this compound structure have been identified as significant contributors to the biological activity of 8-substituted, and 9- and 10-substituted azonafides ijpsonline.com.

Molecular shape analysis further suggests that a greater overlap in steric volume with reference compounds is beneficial. Specifically, the introduction of higher carbon chains at the 8th and 10th positions can lead to increased hydrophobicity, which in turn is associated with enhanced biological activity ijpsonline.com. The transition melt temperature (ΔTm), a measure of the drug's DNA binding strength, has also been shown to be a critical determinant of activity. An increase in ΔTm indicates stronger DNA intercalation, leading to a more effective blockage of cell mitosis ijpsonline.com.

Physicochemical DescriptorImpact on Biological ActivityRationale
Hydrophobicity (π)Positive correlationEnhances permeability of cancer cell membranes.
C10-Charge DensityImportant for interactionA specific charge distribution is necessary for optimal binding.
Molecular Superdelocalizability (Sr)Positive correlationFacilitates freer intercalation of the this compound ring with DNA.
Transition Melt Temperature (ΔTm)Positive correlationIndicates stronger DNA binding and inhibition of cell division.
Heat of Formation (HMOPAC)Negative correlation (Ovarian Cancer)Influences the energetic favorability of the drug-target interaction.

Molecular dynamics simulations have complemented QSAR studies by providing a dynamic understanding of the interaction between this compound analogues and their biological targets. These simulations allow for the visualization of binding modes and the energetic evaluation of drug-receptor complexes, offering insights that can guide the design of next-generation compounds with improved efficacy.

In Silico Prediction of Drug-Target Interactions and Potential Off-Target Effects

The prediction of drug-target interactions and potential off-target effects through in silico methods is a rapidly advancing field that holds significant promise for the development of safer and more effective therapies. While specific in silico screening studies for this compound are not extensively documented in publicly available literature, the application of these methodologies can be theoretically explored.

Computational approaches for predicting drug-target interactions are diverse and include ligand-based methods, which rely on the similarity of a compound to known ligands of a target, and receptor-based methods, such as molecular docking, which predict the binding of a molecule to the three-dimensional structure of a protein frontiersin.orgnih.govnih.govescholarship.orggithub.com. More advanced techniques leverage machine learning and artificial intelligence to build predictive models based on large datasets of known drug-target interactions nih.govnih.gov. These models can identify potential new targets for existing drugs or predict the primary targets of novel compounds like this compound analogues.

The prediction of off-target effects is equally crucial for anticipating potential adverse drug reactions. In silico off-target profiling can screen a compound against a vast panel of known proteins associated with adverse effects frontiersin.orgnih.govnih.govgithub.com. By identifying unintended interactions, these methods can help in the early stages of drug development to modify a compound's structure to minimize off-target activity while preserving its desired therapeutic effect. For a compound like this compound, which primarily targets topoisomerase II, in silico off-target prediction could be invaluable in identifying any potential interactions with other kinases or enzymes that might lead to unforeseen side effects.

In Silico MethodApplication to this compoundPotential Insights
Molecular DockingPredicting binding of this compound analogues to topoisomerase II and other potential targets.Identification of key binding interactions and optimization of binding affinity.
Pharmacophore ModelingIdentifying the essential 3D arrangement of features in this compound analogues required for activity.Guiding the design of new analogues with improved target specificity.
Machine Learning ModelsPredicting novel targets and off-targets for this compound based on its chemical structure.Discovery of new therapeutic applications and early identification of potential safety liabilities.
Off-Target PanelsScreening this compound against a database of proteins associated with adverse effects.Proactive mitigation of potential side effects by structural modification.

Emerging Concepts and Theoretical Therapeutic Potential

Beyond its established role as a topoisomerase II inhibitor, the unique chemical scaffold of this compound presents opportunities for its application in emerging therapeutic paradigms. Theoretical explorations and early preclinical findings suggest its potential in synthetic lethality approaches, immunomodulation, and even in diseases outside of oncology.

Synthetic Lethality Approaches in Combination with this compound

The concept of synthetic lethality, where the simultaneous loss of two genes is lethal to a cell while the loss of either one alone is not, has become a promising strategy in cancer therapy nih.govmdpi.comnih.govresearchgate.net. This approach can be particularly effective in targeting cancer cells with specific genetic alterations, such as mutations in tumor suppressor genes.

Theoretically, this compound, as a DNA intercalator and topoisomerase II inhibitor, induces DNA damage. In cancer cells that have a pre-existing defect in a DNA damage repair pathway (e.g., mutations in BRCA1 or BRCA2), the addition of a DNA-damaging agent like an this compound derivative could create a synthetic lethal interaction, leading to selective killing of the cancer cells while sparing normal cells nih.govmdpi.com.

While direct preclinical studies combining this compound with inhibitors of specific DNA repair pathways are yet to be extensively reported, this remains a compelling area for future investigation. The combination of this compound with PARP inhibitors, for instance, could be a rational approach to explore in tumors with homologous recombination deficiencies. The identification of synthetic lethal partners for topoisomerase II inhibition could significantly broaden the therapeutic application of azaonafide derivatives.

Immunomodulatory Aspects of this compound and its Derivatives in Preclinical Settings

Emerging evidence suggests that some chemotherapeutic agents can induce an immunogenic form of cell death, thereby stimulating an anti-tumor immune response. This immunomodulatory effect can be harnessed to improve the efficacy of cancer therapies, particularly in combination with immunotherapies like checkpoint inhibitors.

Preclinical research has indicated that this compound possesses immunomodulatory properties. Specifically, it is being developed as a payload for antibody-drug conjugates (ADCs) with the aim of not only directly killing cancer cells but also activating an immune response against the tumor. The rationale is that by inducing immunogenic cell death, this compound can lead to the release of tumor antigens and damage-associated molecular patterns (DAMPs), which in turn can activate dendritic cells and prime a T-cell mediated anti-tumor response.

While detailed mechanistic studies are ongoing, the potential for this compound and its derivatives to act as immunomodulators opens up exciting possibilities for their use in immuno-oncology. Future preclinical studies will likely focus on elucidating the specific immune pathways modulated by this compound and evaluating its synergistic effects with various immunotherapeutic agents.

Theoretical Exploration of this compound for Therapeutic Applications Beyond Oncology

The ability of this compound to intercalate into DNA and inhibit topoisomerase II, fundamental cellular processes, suggests that its therapeutic potential may not be limited to oncology. The repurposing of existing drugs for new indications is a growing area of pharmaceutical research, offering a faster and more cost-effective route to new treatments sciety.org.

Theoretically, the mechanisms of action of this compound could be relevant in other disease contexts characterized by aberrant cell proliferation or the involvement of topoisomerase enzymes. For instance, certain viral infections rely on host cell topoisomerases for their replication. It is conceivable that this compound could be explored for its antiviral activity.

Furthermore, some inflammatory and autoimmune diseases are characterized by the over-proliferation of certain immune cell populations. The cytostatic or cytotoxic effects of this compound might be harnessed at lower, non-oncologic doses to modulate these pathological immune responses. However, it is crucial to emphasize that these are currently theoretical considerations. Significant preclinical research would be required to validate these hypotheses and to determine if a therapeutic window exists for this compound in non-oncological diseases.

Q & A

Q. What are the established synthetic pathways for Azonafide, and how do reaction conditions influence yield and purity?

this compound synthesis typically involves coupling naphthalimide derivatives with diazonium salts under controlled pH and temperature. Key variables include solvent polarity (e.g., DMF vs. aqueous systems), stoichiometric ratios, and reaction duration. Yield optimization requires iterative testing with HPLC purity validation at each step. For reproducibility, document temperature gradients and catalyst concentrations systematically .

Q. What in vitro models are commonly used to assess this compound's anticancer activity, and what parameters should be optimized for reliable results?

Standard models include human leukemia (e.g., HL-60) and solid tumor cell lines (e.g., MCF-7). Critical parameters:

  • Cell passage number (use <20 to avoid drift)
  • Drug exposure time (24–72 hr)
  • Serum concentration (e.g., 10% FBS vs. serum-free) Include controls for apoptosis (Annexin V) and necrosis (LDH release). Triplicate runs with inter-plate normalization reduce batch effects .

Q. How does this compound's mechanism of action differ from other topoisomerase II inhibitors, and what experimental evidence supports these differences?

this compound intercalates DNA and induces topoisomerase II-mediated cleavage complexes, unlike etoposide (which stabilizes ternary complexes). Evidence includes:

  • Electrophoretic mobility shift assays showing distinct DNA-binding kinetics
  • Comparative comet assays revealing differential DNA fragmentation patterns
  • Knockdown studies confirming reduced cytotoxicity in topoisomerase II-deficient cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's IC50 values reported across studies, and what methodological factors contribute to this variability?

Contradictions arise from:

  • Cell line heterogeneity : Genetic drift or mycoplasma contamination (validate via STR profiling).
  • Assay conditions : MTT vs. ATP-based luminescence assays yield divergent results due to metabolic interference.
  • Data normalization : Use Z-factor scoring to account for plate-edge effects. Recommendation: Report raw data with assay protocol metadata (e.g., incubation time, dye concentration) .

Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound combination therapy studies?

Use SynergyFinder or CompuSyn software to calculate combination indices (CI):

  • Chou-Talalay method : CI <1 indicates synergy.
  • Bliss independence : Quantifies additive vs. synergistic effects. Address variability via bootstrapping (1,000 iterations) and report 95% confidence intervals .

Q. What strategies optimize this compound's stability in physiological buffers during long-term pharmacokinetic studies?

  • Buffer composition : Use 10 mM ascorbate in PBS to prevent oxidative degradation.
  • Temperature : Store aliquots at -80°C with <3 freeze-thaw cycles.
  • Validation : Monitor stability via LC-MS at t=0, 24, 48 hr under simulated physiological conditions .

Q. How should researchers design controlled experiments to differentiate this compound's direct cytotoxic effects from off-target interactions?

  • Isogenic models : Compare parental vs. topoisomerase II-overexpressing cells.
  • Pharmacological inhibitors : Co-treat with ATM/ATR inhibitors to isolate DNA damage response pathways.
  • Single-cell RNA sequencing : Identify off-target gene expression changes .

Q. What validation criteria ensure reproducibility when adapting this compound screening protocols from 2D cell cultures to 3D tumor models?

  • Spheroid size standardization : 200–300 µm diameter (use image analysis tools like ImageJ).
  • Drug penetration : Measure intra-spheroid this compound concentration via fluorescence microscopy.
  • Endpoint alignment : Compare ATP content (3D) vs. viability dyes (2D) .

Q. What analytical techniques provide the most accurate quantification of this compound metabolites in complex biological matrices?

  • LC-MS/MS : Use deuterated internal standards (e.g., D5-Azonafide) for isotope dilution.
  • Sample preparation : Solid-phase extraction (C18 columns) with 90% recovery in plasma.
  • Validation : Follow EMA guidelines for LLOQ (1 ng/mL) and matrix effect testing .

Q. How do pharmacokinetic differences between murine and human models affect the translational relevance of this compound efficacy studies?

  • Species-specific metabolism : Murine CYP3A4 activity differs from humans; use PXB mice with humanized livers.
  • Dosing regimen : Adjust for faster murine clearance (e.g., Q12h vs. Q24h in humans).
  • Tumor xenograft vascularization : Monitor drug penetration via PET imaging with <sup>18</sup>F-labeled analogs .

Methodological Tables

Table 1: Key Variables in this compound IC50 Determination

VariableImpact on IC50Mitigation Strategy
Cell density±20% variabilityPre-test confluence via Trypan Blue
Serum concentrationAlters drug uptakeStandardize to 10% FBS
Assay durationLonger exposure lowers IC50Fix at 72 hr ± 2 hr

Table 2: Recommended Analytical Techniques for this compound Studies

ApplicationTechniqueSensitivityReference Standard
Purity analysisHPLC-UV (254 nm)0.1%USP-grade reference
Metabolite IDHRMS (Orbitrap)1 ppmNIST library
Tissue distributionMALDI-IMS10 µmIsotope-labeled IS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.